molecular formula C20H23NO3 B6994597 1-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-2-methoxyethanone

1-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-2-methoxyethanone

Cat. No.: B6994597
M. Wt: 325.4 g/mol
InChI Key: YJWCZJGOWMLLAR-GOSISDBHSA-N
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Description

1-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-2-methoxyethanone is a complex organic compound featuring a pyrrolidine ring, a hydroxy(diphenyl)methyl group, and a methoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-2-methoxyethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Hydroxy(diphenyl)methyl Group: This step involves the reaction of diphenylmethanol with the pyrrolidine ring, often using a Lewis acid catalyst to facilitate the formation of the hydroxy(diphenyl)methyl group.

    Attachment of the Methoxyethanone Moiety: The final step involves the reaction of the intermediate compound with methoxyacetyl chloride or a similar reagent under basic conditions to form the methoxyethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-2-methoxyethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the methoxyethanone moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-2-methoxyethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-2-methoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(diphenyl)methyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Diphenylmethanol Derivatives: Compounds like diphenhydramine contain the diphenylmethanol moiety.

    Methoxyethanone Derivatives: Compounds such as methoxyacetophenone feature the methoxyethanone group.

Uniqueness

1-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-2-methoxyethanone is unique due to the combination of these three functional groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

1-[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-24-15-19(22)21-14-8-13-18(21)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18,23H,8,13-15H2,1H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWCZJGOWMLLAR-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)N1CCC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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